5-Chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of nicotinamide derivatives, which are often explored for their biological activities, including anti-inflammatory and anticancer properties. The presence of chloro and tetrahydrofuran moieties in its structure suggests it may interact with biological targets in unique ways.
This compound is classified under the chemical category of nicotinamide derivatives, specifically as an amide. It contains a chloro substituent, a propynyl group, and a tetrahydrofuran ether, indicating a complex molecular architecture that may confer specific pharmacological properties. The compound can be referenced using its Chemical Abstracts Service number or PubChem identifier, where it is cataloged for further research and exploration.
The synthesis of 5-chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves several key steps:
These reactions typically require careful control of temperature and pH to optimize yields and minimize by-products .
The molecular formula for 5-chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is . Its structure can be represented as follows:
The compound features:
This structural complexity allows for diverse interactions with biological targets .
5-Chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can participate in various chemical reactions, including:
These reactions are crucial for modifying the compound to enhance its pharmacological properties .
The mechanism of action for 5-chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide may involve:
Experimental data would be required to confirm these mechanisms through biochemical assays .
The physical properties of 5-chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yloxy)nicotinamide include:
Property | Value |
---|---|
Molecular Weight | 232.66 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | White to off-white solid |
Chemical properties include:
Property | Value |
---|---|
pKa | Not available |
LogP | Not available |
Stability | Stable under normal conditions |
These properties are essential for predicting the behavior of the compound in biological systems .
5-Chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yloxy)nicotinamide has potential applications in:
Further research is needed to fully explore its therapeutic potential and optimize its efficacy .
Nicotinamide derivatives have undergone transformative development since the discovery of methotrexate in 1947, which established the dihydrofolate reductase (DHFR) enzyme as a viable therapeutic target for cancer therapy [6]. Early nicotinamide-based agents like methotrexate and raltitrexed functioned as classical antifolates, incorporating a pterin ring and glutamate tail to mimic folate’s structural properties. These agents competitively inhibited DHFR, disrupting nucleotide synthesis and cell proliferation in malignancies such as acute lymphoblastic leukemia and colorectal cancer [6]. The evolution continued with non-classical antifolates (e.g., trimetrexate), which eliminated the glutamate moiety to enable passive cellular diffusion and circumvent transporter-mediated resistance [6].
Modern medicinal chemistry has expanded nicotinamide scaffolds beyond folate analogs. For instance, the 2013 discovery of 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives yielded compound 1 (IC₅₀ = 0.08 μM against DHFR), demonstrating 2.7-fold greater potency than methotrexate [6]. This innovation leveraged heterocyclic integration to enhance target affinity and selectivity. Similarly, BRN-103—a nicotinamide derivative identified in 2011—inhibited VEGF-mediated angiogenesis by blocking VEGFR2 phosphorylation, illustrating the scaffold’s adaptability to diverse targets [3].
Table 1: Key Nicotinamide Derivatives in Oncology
Compound | Target | Therapeutic Application | Structural Innovation |
---|---|---|---|
Methotrexate | DHFR | Leukemia, Lymphoma | Pterin-glutamate motif |
BRN-103 | VEGFR2 | Angiogenesis inhibition | Pyridine-carboxamide core |
Pralatrexate | DHFR | Peripheral T-cell lymphoma | 10-Propargyl substitution |
BRN-250 | VEGFR2 | Solid tumors | Chlorofluoropyrimidine linkage |
The integration of computational methods has further accelerated pharmacophore refinement. Pharmacophore-based virtual screening of 34,207 compounds identified 2,695 hits targeting PD-L1, with biphenyl substructures emerging as critical for nanomolar affinity [1]. This exemplifies the shift from serendipitous discovery to rational design, positioning nicotinamide derivatives as versatile scaffolds in targeted therapy.
Immunomodulatory nicotinamides targeting the PD-1/PD-L1 checkpoint require specific structural motifs to engage this challenging protein-protein interaction (PPI) interface. PD-L1 lacks deep binding pockets and exhibits a flat, extensive surface area, necessitating compounds that induce dimerization or allosteric modulation [1]. Biphenyl substructures—identified in Bristol Myers Squibb (BMS) inhibitors—serve as privileged scaffolds that occupy the hydrophobic "base" region formed between PD-L1 monomers. These motifs achieve IC₅₀ values as low as 10.2 nM (e.g., Compound 5c) by mimicking antibody-binding epitopes like those of atezolizumab [1].
Alternative cores have emerged to address limitations of biphenyl-based agents:
Table 2: Structural Motifs in PD-L1-Targeting Agents
Motif | Binding Affinity (IC₅₀) | Advantages | Limitations |
---|---|---|---|
Biphenyl | 10.2 nM | High affinity, mimics antibodies | Poor tumor penetration |
4-Fluorophenylthiophene | Not reported | Improved tumor specificity | Moderate uptake ratio (1.4-fold) |
Isoxazole | Variable | Metabolic stability, dipole interactions | Limited in vivo data |
The propargyl group in 5-chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide may augment PD-L1 binding through two mechanisms:
Tetrahydrofuran (THF) is a saturated oxygen heterocycle that enhances pharmacokinetic properties through:
In the target compound, the tetrahydrofuran-3-yloxy linkage likely positions the nicotinamide core for optimal PD-L1 engagement while mitigating rapid clearance.
Propargyl moieties contribute multifaceted bioactivity:
Rational Design Implications:The synergy between THF and propargyl groups in 5-chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide exemplifies fragment-based pharmacophore optimization. Active-fragment models—validated in threoninamide carbamate fungicides—demonstrate that merging hydrophobic (propargyl), hydrogen-bonding (nicotinamide), and steric (THF) fragments elevates target affinity [4]. This approach is critical when structural data for the target (e.g., PD-L1) remains limited.
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2